molecular formula C13H17ClN2O2 B2888410 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 321531-97-9

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2888410
CAS No.: 321531-97-9
M. Wt: 268.74
InChI Key: BUBMOYZWKAXWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . It is characterized by a benzamide core structure substituted with a chlorine atom at the 3-position and a 2-morpholinoethyl group attached to the amide nitrogen . This specific molecular architecture, featuring the morpholine ring, is commonly explored in medicinal chemistry and chemical biology for its potential as a building block in the development of biologically active molecules . The compound is supplied for research and development purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this morpholine-containing benzamide as a key intermediate in organic synthesis or for probing biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBMOYZWKAXWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321531-97-9
Record name 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as an intermediate in synthesizing complex organic molecules, and is studied for its potential antimicrobial and anticancer properties. Research is also being done to explore its potential as a therapeutic agent for various diseases and in the development of new materials and chemical processes.

Chemistry

In chemistry, This compound is used as an intermediate in the synthesis of more complex organic molecules. The synthesis of This compound typically involves the reaction of 3-chlorobenzoyl chloride with 2-(morpholin-4-yl)ethylamine, and is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors to improve reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

This compound can undergo substitution reactions, where the chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, typically involving the use of a base and a solvent such as dichloromethane or ethanol. It can also be oxidized or reduced to form different derivatives, depending on the reagents and conditions used, with oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used; for example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that similar compounds exhibit significant biological activities. Studies focusing on the interactions of similar compounds with biological targets are crucial for understanding its mechanism of action, which often involve binding to specific receptors or enzymes, modulating their activity. Current research is exploring its effects on signal transduction pathways and enzyme inhibition, although detailed mechanisms are still under investigation.

Medicine

Ongoing research seeks to explore the therapeutic potential of This compound for various diseases. For instance, benzamide derivatives have shown promise in treating Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) . A related compound, an N-(2-aminoethyl)- N-phenyl benzamide, was identified as a starting point for medicinal chemistry, leading to the identification of highly potent N-(2-aminoethyl)- N-benzyloxyphenyl benzamides . One such compound displayed drug-like properties, was orally bioavailable, exhibited good plasma and brain exposure in mice, and cured 2 out of 3 mice infected with Trypanosoma brucei in an acute model when dosed orally at 50 mg/kg once per day for 4 days . Benzamide derivatives are also useful in the treatment of cancer, for example leukaemias and lymphomas, such as anaplastic large cell lymphomas (ALCLs), classic Hodgkin lymphomas (cHL) and non-Hodgkin's lymphoma; and solid tumour cancers, such as breast cancer, melanoma, lung cancer, pancreatic cancer, oesophageal cancer, colorectal cancer, nasopharyngeal carcinoma, ovarian, prostate and hepatocarcinomas .

Industry

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

(a) 4-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

  • Structure : Para-chloro substituent on the benzamide ring.
  • Key Differences : Positional isomerism (meta vs. para chlorine) alters electronic distribution and steric interactions.
  • Activity : Similar morpholine side chain but reduced CNS penetration compared to the meta-chloro variant due to polarity differences .

(b) 2,4-Dichloro-N-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]benzamide (Compound 48)

  • Structure : Dichloro benzamide with an additional 4-chlorophenyl group.
  • Key Differences : Increased lipophilicity and steric bulk.
  • Activity: Potent inhibitor of Trypanosoma brucei (IC₅₀ < 1 µM), attributed to enhanced hydrophobic interactions with parasitic enzymes .

Analogues with Modified Side Chains

(a) (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide (JNJ-63533054)

  • Structure : Replaces morpholine with a phenylethylamine-oxo group.
  • Key Differences : Introduction of a chiral center and ketone functionality.
  • Activity : Selective GPR139 agonist (EC₅₀ = 16 nM) with BBB penetration, highlighting the importance of side-chain flexibility in CNS targeting .

(b) 3-Chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide

  • Structure : Morpholine attached to a phenyl ring instead of ethylamine; benzamide has chloro and methyl groups.
  • Key Differences : Increased molecular weight (330.81 g/mol) and rigidity.
  • Activity : Enhanced binding to kinase targets due to planar aromatic systems but reduced solubility .

Analogues with Heterocyclic Modifications

(a) 3-Chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzamide

  • Structure : Pyrazole ring replaces morpholine.
  • Key Differences : Heterocyclic systems introduce hydrogen-bonding sites.
  • Activity : Anticandidate for anticancer research due to pyrazole’s role in apoptosis induction .

(b) 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide (GSK3787)

  • Structure : Sulfonyl and trifluoromethylpyridine substituents.
  • Key Differences : Bulky, electron-withdrawing groups enhance metabolic stability.
  • Activity : PPARδ antagonist (IC₅₀ = 130 nM) for metabolic disorder studies .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP Solubility Key Pharmacokinetic Feature
This compound 268.75 1.8 Moderate (PBS) BBB penetration
JNJ-63533054 341.83 2.5 Low High GPR139 selectivity
Compound 48 413.24 3.1 Low Anti-parasitic activity
4-Chloro-N-(2-morpholin-4-yl-ethyl)-3-nitro-benzamide 327.75 2.0 Moderate Nitro group enhances reactivity

Key Research Findings

  • Morpholine’s Role : The morpholine ethylamine side chain balances hydrophilicity and flexibility, critical for CNS drug design .
  • Chloro Position : Meta-chloro derivatives exhibit superior BBB penetration compared to para isomers .
  • Biological Targets: Structural tweaks redirect activity—e.g., GPR139 agonism (JNJ-63533054) vs. Trypanosoma inhibition (Compound 48) .

Biological Activity

3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound belongs to the benzamide class and features a chloro substituent on the aromatic ring along with a morpholine group. The structural formula can be represented as follows:

C12H16ClN2O\text{C}_{12}\text{H}_{16}\text{ClN}_2\text{O}

This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors, leading to various cellular effects such as modulation of signal transduction pathways and gene expression. The precise mechanisms are still under investigation, but initial studies suggest that it may affect cellular processes critical to disease progression.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown promising results, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Research into the anticancer properties of this compound has revealed its potential efficacy against several cancer cell lines. For instance, it has demonstrated inhibitory effects on human lung adenocarcinoma cells, showcasing a reduction in cell viability in vitro . Further investigations are needed to elucidate its effects on tumor growth and metastasis in vivo.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds helps highlight the unique properties of this compound. Below is a summary table comparing it with other benzamide derivatives:

Compound NameStructureUnique Features
Moclobemide Moclobemide StructureUsed as an antidepressant; distinct pharmacological profile
4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide Similar Compound StructureExhibits different biological properties; further studies required
N-benzyl-N-[4-(trifluoromethyl)phenyl]benzamide Trifluoromethyl Compound StructureEnhanced lipophilicity; potential for different therapeutic applications

This table illustrates how this compound stands out due to its specific substitution pattern and the presence of the morpholine ring.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial effectiveness of this compound against various pathogens. Results indicated a significant reduction in bacterial growth rates, supporting its potential as an antimicrobial agent.
  • Anticancer Efficacy : In vitro assays demonstrated that this compound inhibited the proliferation of lung adenocarcinoma cells by inducing apoptosis. Further research is necessary to explore its efficacy in animal models and potential mechanisms involved .
  • Mechanistic Insights : Investigations into the binding interactions of this compound with target enzymes have provided insights into its mode of action, suggesting that it may act as an enzyme inhibitor affecting metabolic pathways critical for tumor growth .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide, and how can purity be optimized?

The synthesis typically involves sequential alkylation and benzoylation steps. For example:

  • Step 1 : Alkylation of aniline derivatives with N-chloroethylmorpholine under controlled temperature (60–80°C) in anhydrous DMF .
  • Step 2 : Benzoylation using 3-chlorobenzoyl chloride in dichloromethane with triethylamine as a base.
  • Purification : Flash chromatography (dichloromethane:methanol 10:0.5) or recrystallization from ethanol yields >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and morpholine integration (e.g., δ 3.70 ppm for morpholine protons) .
  • Mass Spectrometry : ESI-MS detects [M+H]+^+ at m/z 309.1 (calculated for C13_{13}H17_{17}ClN2_2O2_2) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the benzamide-morpholine linkage (SHELX refinement preferred) .

Q. How is solubility optimized for in vitro assays?

Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media. For poor solubility, co-solvents like PEG-400 (≤0.1% v/v) or β-cyclodextrin inclusion complexes are effective .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across cancer cell lines?

Discrepancies may arise from differential expression of molecular targets (e.g., kinase isoforms). Mitigation strategies:

  • Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Transcriptomics : Correlate activity with RNA-seq data for target genes (e.g., CPT1a in PPARδ antagonism) .
  • Dose-Response Refinement : Test IC50_{50} values across 8-point dilution series (0.1–100 µM) in triplicate .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

Key SAR insights:

  • Morpholine Substitution : Replacing morpholine with piperazine reduces logP but may lower blood-brain barrier penetration .
  • Chlorine Position : Para-substitution (4-Cl) on benzamide increases hydrophobic interactions with enzyme active sites (e.g., PPARδ Cys249) .
  • Side Chain Flexibility : Ethyl linkers improve conformational adaptability for target binding, as shown in molecular dynamics simulations .

Q. What experimental approaches validate covalent binding mechanisms proposed for this compound?

  • Mass Spectrometry : Detect covalent adducts via intact protein LC-MS (e.g., +309 Da shift for PPARδ-Cys249 adducts) .
  • Mutagenesis : Replace Cys249 with serine in recombinant proteins to confirm binding specificity .
  • Competitive Assays : Pre-incubate with iodoacetamide (cysteine blocker) to abolish activity, confirming covalent interaction .

Q. How are crystallographic data analyzed to resolve torsional strain in the morpholine-ethyl linker?

  • SHELXL Refinement : Use anisotropic displacement parameters and Hirshfeld surface analysis to identify steric clashes .
  • Torsion Angle Libraries : Compare observed angles (e.g., C-N-C-C) with Cambridge Structural Database norms .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict strain energy (>2 kcal/mol indicates instability) .

Methodological Best Practices

  • Data Reproducibility : Include internal controls (e.g., GW9662 for PPARδ studies) and report solvent lot numbers due to morpholine’s hygroscopicity .
  • Contradiction Management : Use Bayesian meta-analysis to weight conflicting bioactivity data by assay robustness (e.g., cell viability vs. target engagement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.